molecular formula C20H14Cl3F6N3O3S B608639 Lotilaner CAS No. 1369852-71-0

Lotilaner

Cat. No.: B608639
CAS No.: 1369852-71-0
M. Wt: 596.8 g/mol
InChI Key: HDKWFBCPLKNOCK-SFHVURJKSA-N
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Mechanism of Action

Target of Action

Lotilaner primarily targets the gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) . These channels are found in the nervous system of invertebrates, including mites and insects .

Mode of Action

This compound acts as a non-competitive antagonist of GABACls . This means it binds to a site on the GABACls that is different from the active site, changing the receptor’s conformation and preventing the binding of GABA . This inhibition of GABACls causes a paralytic action in the target organism, leading to its death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By inhibiting GABACls, this compound disrupts the normal flow of chloride ions into the neurons. This disruption modulates the excitability of neurons, affecting various physiological processes .

Pharmacokinetics

Following oral administration in fed animals, this compound is readily absorbed, reaching peak blood concentrations within 2 hours . The terminal half-life is 30.7 days . Food enhances the absorption, providing an oral bioavailability above 80% and reducing the inter-individual variability . This compound has a low clearance of 0.18 l/kg/day, large volumes of distribution Vz and Vss of 6.35 and 6.45 l/kg, respectively, and a terminal half-life of 24.6 days .

Result of Action

The primary result of this compound’s action is the death of the target organism . By causing paralysis in mites, it effectively treats infestations in animals . It is also used to treat Demodex blepharitis, an inflammation of the eyelid caused by Demodex mite infestation .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, food enhances the absorption of this compound, increasing its bioavailability . Long-term stability in frozen blood at -20 °C was demonstrated over 9 months .

Biochemical Analysis

Biochemical Properties

Lotilaner is a potent non-competitive antagonist of insects’ γ-aminobutyric acid-gated chloride channels (GABACls) . It interacts with these channels in invertebrates, inhibiting their function and leading to the death of the parasites .

Cellular Effects

This compound’s primary cellular effect is the inhibition of GABACls in invertebrates . This inhibition disrupts normal cellular function in the parasites, leading to their death .

Molecular Mechanism

This compound acts as a non-competitive antagonist at the GABACls . It binds to these channels, inhibiting their function and leading to the death of the parasites . There is no cross-resistance with dieldrin or fipronil resistance mutations, suggesting that this compound might bind to a site at least partly different from the one bound by known GABACl blockers .

Temporal Effects in Laboratory Settings

Following oral administration in fed animals, this compound is readily absorbed and peak blood concentrations are reached within 2 hours . The terminal half-life is 30.7 days . This long half-life allows for a rapid onset of flea and tick killing activity with consistent and sustained efficacy for at least 1 month .

Dosage Effects in Animal Models

The safety of this compound flavoured chewable tablets was investigated in a randomized, blinded, parallel-group design study in healthy Beagle puppies . The study found that this compound is safe for use in dogs at the recommended dosage .

Metabolic Pathways

It is known that this compound is readily absorbed in the body after oral administration .

Transport and Distribution

After oral administration, this compound is readily absorbed and distributed throughout the body . It reaches peak blood concentrations within 2 hours .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with GABACls located in the cell membrane of invertebrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lotilaner involves multiple steps, starting with the preparation of key intermediates. One of the critical intermediates is 5-bromo-1,2,3-trichlorobenzene, which is used to prepare 1-(3,4,5-trichlorophenyl)-2,2,2-trifluoroethanone . This intermediate undergoes further reactions to form the isoxazoline ring, which is a characteristic feature of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-yield processes to ensure the production of large quantities. The reaction conditions are optimized to achieve high purity and yield, often involving the use of solvents like dimethylformamide and catalysts such as triethylamine .

Chemical Reactions Analysis

Types of Reactions: Lotilaner undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce alcohols .

Scientific Research Applications

Lotilaner has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of isoxazolines.

    Biology: Studied for its effects on various parasites and its potential use in controlling pest populations.

    Medicine: Approved for the treatment of Demodex blepharitis and investigated for other potential therapeutic uses.

    Industry: Used in veterinary medicine to control flea and tick infestations in pets

Comparison with Similar Compounds

Lotilaner is part of the isoxazoline class of compounds, which includes other ectoparasiticides such as:

    Fipronil: Another GABACl antagonist used to control fleas and ticks.

    Afoxolaner: Similar to this compound, used in veterinary medicine for flea and tick control.

    Fluralaner: Another isoxazoline compound with similar applications.

Uniqueness of this compound: this compound is unique in its high selectivity for GABACls in invertebrates, making it highly effective against parasites while being safe for use in mammals .

Properties

IUPAC Name

3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3F6N3O3S/c1-8-2-13(36-16(8)17(34)30-6-14(33)31-7-19(24,25)26)12-5-18(35-32-12,20(27,28)29)9-3-10(21)15(23)11(22)4-9/h2-4H,5-7H2,1H3,(H,30,34)(H,31,33)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKWFBCPLKNOCK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)C2=NO[C@@](C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3F6N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027551
Record name Lotilaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369852-71-0
Record name Lotilaner
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369852-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lotilaner [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369852710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lotilaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOTILANER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEH4938D7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does lotilaner exert its insecticidal and acaricidal effects?

A1: this compound acts by selectively inhibiting gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates [, , ]. Specifically, it targets the GABA receptor subunit resistant to dieldrin (RDL) [, , ]. This inhibition leads to spastic paralysis and ultimately death of the targeted ectoparasites [, ].

Q2: What makes this compound's action specific to invertebrates?

A2: this compound demonstrates high selectivity for invertebrate GABA receptors over mammalian GABA receptors []. This selectivity is crucial for its safety profile in animals and humans.

Q3: Has the molecular structure of this compound been characterized?

A3: While the exact spectroscopic data is not available within these research papers, this compound's molecular formula is C23H22ClF3N4O4S []. Further details regarding its structural characterization might be available in other scientific publications or patents.

Q4: What types of ectoparasites has this compound shown efficacy against?

A4: Research indicates this compound's effectiveness against a broad spectrum of ectoparasites. This includes:

  • Ticks: Dermacentor reticulatus, Ixodes ricinus, Ixodes hexagonus, Rhipicephalus sanguineus, Amblyomma cajennense, Amblyomma spp. [, , , , ].
  • Fleas: Ctenocephalides felis, Ctenocephalides canis [, , , ].
  • Mites: Sarcoptes scabiei var. canis, Demodex spp., Lynxacarus radovskyi, Ornithonyssus spp. [, , , ].
  • Screwworm Fly Larvae: Chrysomya bezziana [].

Q5: this compound is available in both oral and ophthalmic formulations. What are their respective applications?

A5:

  • Oral this compound: This formulation, available as chewable tablets, is primarily used for the systemic control of fleas, ticks, and mites in dogs and cats [, , , , , ].
  • This compound ophthalmic solution (0.25%): This topical formulation is specifically indicated for the treatment of Demodex blepharitis in adults [, , , , , , ].

Q6: How effective is this compound in treating Demodex blepharitis?

A6: Multiple randomized, double-masked, vehicle-controlled clinical trials (Saturn-1, Saturn-2) have demonstrated the efficacy of this compound ophthalmic solution 0.25% in treating Demodex blepharitis [, , ]. Significant improvements were observed in collarette cure, mite eradication, erythema cure, and composite cure compared to the vehicle control group [, , ].

Q7: What is known about the pharmacokinetics of this compound?

A7: Research in dogs indicates that this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within a few hours [, ]. It exhibits a long half-life, providing sustained efficacy for up to a month [, ]. Similar pharmacokinetic profiles with a long half-life have been observed in cats as well [].

Q8: Does food affect the absorption of oral this compound?

A8: While specific details on food effects are not provided in these research papers, it is generally recommended to administer oral this compound with food to optimize absorption [].

Q9: What is the safety profile of this compound?

A9: Studies have shown that this compound is generally well-tolerated in dogs and cats [, ]. Adverse events are generally mild and transient, with the most common being gastrointestinal upset for oral formulations and mild instillation site pain for the ophthalmic solution [, , , ].

Q10: Are there any known long-term effects of this compound?

A10: While these research papers primarily focus on short-term efficacy and safety data, long-term studies might be necessary to fully assess the potential for any long-term effects of this compound.

Q11: Has any resistance to this compound been reported?

A11: While the provided research papers don't mention specific cases of this compound resistance, the potential for resistance development in parasite populations always exists with prolonged insecticide use. Continuous monitoring and prudent use are essential to mitigate this risk.

Q12: What are some areas of ongoing research related to this compound?

A12:

  • Understanding resistance mechanisms: Research into potential resistance mechanisms is crucial to guide strategies for sustainable parasite control [, ].
  • Exploring new formulations and delivery systems: This could optimize the efficacy and convenience of this compound administration [, , ].
  • Investigating the potential for host-targeted interventions: this compound's efficacy in killing blood-feeding insects after ingestion by treated dogs presents exciting possibilities for controlling vector-borne diseases like Chagas disease [, ].

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